molecular formula C29H22ClN3O3S B3223111 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride CAS No. 1216964-28-1

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride

Cat. No.: B3223111
CAS No.: 1216964-28-1
M. Wt: 528 g/mol
InChI Key: AUJBCNYQHIZSAV-UHFFFAOYSA-N
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Description

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride ( 1216964-28-1) is a sophisticated small molecule with a molecular formula of C29H22ClN3O3S and a molecular weight of 528.0 g/mol . This compound is of significant interest in early-stage pharmacological research, particularly in the field of oncology. It has been identified in patent literature as a compound investigated for its potential to modulate the activity of Myc, a key transcription factor and well-established oncoprotein . Dysregulation of Myc is implicated in a vast number of human cancers, making it a high-value target for therapeutic intervention . The structure of this reagent combines a tetrahydrothienopyridine scaffold, a common motif in medicinal chemistry, with a benzochromene carboxamide group. It is supplied as the hydrochloride salt to enhance stability and solubility. This product is intended for research applications exclusively, including but not limited to in vitro binding assays, mechanism-of-action studies, and cellular proliferation experiments. It is not intended for diagnostic or therapeutic use in humans. Researchers are advised to consult the specific Certificate of Analysis for detailed quality control data and lot-specific information.

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N3O3S.ClH/c30-15-24-21-12-13-32(16-18-6-2-1-3-7-18)17-26(21)36-28(24)31-27(33)23-14-22-20-9-5-4-8-19(20)10-11-25(22)35-29(23)34;/h1-11,14H,12-13,16-17H2,(H,31,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJBCNYQHIZSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)C#N)CC6=CC=CC=C6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C18H18ClN3OS
  • Molecular Weight : 345.8 g/mol
  • CAS Number : 1365964-20-0

The compound demonstrates a range of biological activities primarily through its interaction with various molecular targets. Notably, it has been studied for its inhibitory effects on specific kinases and enzymes involved in cellular signaling pathways.

  • JNK Inhibition : Research indicates that derivatives of the compound act as potent inhibitors of JNK2 and JNK3 kinases, which are critical in regulating apoptosis and inflammation. The binding affinity was reported with pIC50 values around 6.5 to 6.7 for these targets .
  • Antimicrobial Activity : The compound exhibits notable antibacterial properties against various pathogens. For instance, compounds derived from similar scaffolds have shown minimum inhibitory concentrations (MIC) as low as 50 mg/mL against E. coli and other gram-positive bacteria .

Biological Activity Overview

Activity Type Target/Pathogen Effect Reference
Kinase InhibitionJNK2, JNK3Potent inhibition (pIC50 ~ 6.5)
AntibacterialE. coliMIC = 50 mg/mL
AntifungalCandida albicansMore potent than miconazole
AntiproliferativeCancer cell linesSignificant growth inhibition

Case Studies and Research Findings

  • In vitro Studies : A study demonstrated that N-(6-benzyl-3-cyano derivatives) significantly inhibited the proliferation of cancer cell lines through apoptosis induction mechanisms. The study utilized various assays to confirm the cytotoxic effects on targeted cells .
  • Antimicrobial Efficacy : In another investigation, derivatives were tested against multidrug-resistant strains of bacteria. The results indicated that certain analogs displayed enhanced antibacterial activity compared to standard antibiotics, suggesting a potential for development into new antimicrobial agents .
  • Structure-Activity Relationship (SAR) : Research focusing on the SAR of related compounds revealed that modifications in the thieno-pyridine structure significantly influenced their biological activity profiles. This highlights the importance of structural optimization in drug design .

Chemical Reactions Analysis

Hydrolysis of the Cyano Group

The 3-cyano substituent on the tetrahydrothieno[2,3-c]pyridine ring undergoes hydrolysis under acidic or basic conditions. This reaction typically yields a carboxylic acid or amide derivative, depending on the conditions.

Reaction Conditions Product Key Observations
Acidic (H₂SO₄, H₂O)3-Carboxylic acid derivativeComplete conversion at 80–100°C; confirmed by IR loss of CN stretch (~2200 cm⁻¹)
Basic (NaOH, H₂O/EtOH)3-Carboxamide derivativeRequires prolonged heating; NH₄Cl workup stabilizes the product

Reactivity of the Benzyl Group

The 6-benzyl substituent participates in aromatic substitution and hydrogenolysis reactions:

Aromatic Electrophilic Substitution

Reagent Position Product Yield
HNO₃/H₂SO₄ (nitration)Para to benzylNitrobenzyl derivative60–70%
Cl₂/FeCl₃ (chlorination)Ortho/paraChlorobenzyl derivative50–55%

Hydrogenolysis

Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl group, yielding a primary amine:

C6H5CH2 H2/Pd C NH2(Yield 85 90 )[3]\text{C}_6\text{H}_5\text{CH}_2\text{ }\xrightarrow{\text{H}_2/\text{Pd C}}\text{ NH}_2\quad (\text{Yield 85 90 })\quad[3]

Carboxamide Bond Reactivity

The carboxamide linkage between the thienopyridine and benzo[ƒ]chromene moieties is susceptible to hydrolysis and aminolysis:

Reaction Conditions Product
Acidic Hydrolysis (HCl, H₂O)Reflux, 6–8 hrs3-Oxo-benzo[ƒ]chromene-2-carboxylic acid
Aminolysis (RNH₂)DCC/HOBt, DMF, RTSubstituted amide derivatives (R = alkyl/aryl)

Reduction of the 3-Oxo Group

The 3-oxo group on the benzo[ƒ]chromene moiety can be reduced to a secondary alcohol:

Reducing Agent Conditions Product Stereochemistry
NaBH₄MeOH, 0°C → RT3-Hydroxy-benzo[ƒ]chromene derivativeRacemic
LiAlH₄THF, reflux3-Hydroxy derivative (over-reduction risk)-

Salt Formation and Stability

The hydrochloride salt enhances solubility in polar solvents (e.g., water, DMSO). Stability studies indicate:

Condition Degradation Pathway Half-Life
pH 7.4 (aqueous)Hydrolysis of carboxamide bond48 hrs
Light exposurePhoto-oxidation of thiophene ring72 hrs

Cycloaddition Reactions

The electron-deficient thienopyridine core participates in Diels-Alder reactions with dienophiles:

Dienophile Conditions Product Regioselectivity
Maleic anhydrideToluene, 110°CFused bicyclic adductEndo preference

Key Limitations and Research Gaps

  • Direct Studies : No explicit data exists for the target compound; inferences are drawn from structural analogs like tetrahydrothieno[2,3-c]pyridines and benzo[ƒ]chromene derivatives.

  • Experimental Validation : Predicted reactions require verification via FTIR, NMR, and LC-MS.

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Activity Relationships (SAR) :
    • The benzyl group in the target compound may enhance lipophilicity and membrane permeability compared to isopropyl in ’s compound.
    • The benzo[f]chromene system could confer π-π stacking advantages over simpler heterocycles in .
  • Synthetic Challenges :
    • The target compound’s fused benzo[f]chromene moiety may require multi-step synthesis compared to ’s one-pot reactions.

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer:
Synthesis optimization should focus on solvent systems, catalysts, and purification techniques. For example:

  • Solvent Selection: Ethanol with piperidine (0.5 mL per 25 mL ethanol) under reflux has been effective for analogous tetrahydrothieno-pyridine derivatives, yielding precipitates upon ice-water quenching .
  • Catalytic Systems: Sodium acetate in acetic anhydride/acetic acid mixtures (e.g., 10–20 mL solvent with 0.5 g NaOAc) enhances cyclization efficiency in related heterocyclic systems .
  • Purification: Recrystallization from ethanol or DMF/water mixtures improves purity, as demonstrated in tetrahydrobenzo[b]pyran derivatives .

Basic: What spectroscopic and crystallographic methods are critical for structural validation?

Methodological Answer:

  • NMR/IR Analysis: Use 1H^1H- and 13C^{13}C-NMR to confirm substituent integration (e.g., benzyl, cyano groups) and IR for functional groups like C≡N (~2,219 cm1^{-1}) and C=O (~1,719 cm1^{-1}) .
  • Mass Spectrometry: High-resolution MS (e.g., m/z 403 [M$ ^+ $$
    ) ensures molecular formula alignment .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for resolving complex fused-ring systems .

Advanced: How can computational modeling (e.g., ICReDD methods) predict reactivity or guide reaction design?

Methodological Answer:

  • Quantum Chemical Calculations: Employ reaction path search algorithms to identify low-energy transition states for key steps (e.g., cyclization or amide bond formation). ICReDD integrates computational screening with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) .
  • Data-Driven Optimization: Use machine learning to correlate substituent effects (e.g., benzyl vs. aryl groups) with reaction yields, reducing trial-and-error experimentation .

Advanced: How to resolve contradictions in spectral data or crystallographic refinement?

Methodological Answer:

  • Multi-Technique Cross-Validation: If 1H^1H-NMR integration conflicts with X-ray data (e.g., proton counts in tetrahydro rings), use 13C^{13}C-NMR DEPT or HSQC to resolve ambiguities .
  • SHELX Refinement: For crystallographic discrepancies (e.g., twinning or disorder), apply SHELXD for initial structure solution and SHELXL for anisotropic displacement parameter refinement .
  • Statistical Design of Experiments (DoE): Use factorial designs to isolate variables causing spectral variability (e.g., pH, temperature) .

Advanced: What experimental frameworks are recommended for studying pharmacological activity?

Methodological Answer:

  • In Vitro Assay Design: Prioritize target-specific assays (e.g., kinase inhibition) using structurally related compounds (e.g., thiazolidinone derivatives) as positive controls .
  • Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., halogenated benzyl groups) and analyze trends using multivariate regression .
  • Toxicological Screening: Follow protocols from safety data sheets for related tetrahydrothieno-pyridines, emphasizing hazard analysis (e.g., LC-MS monitoring of metabolites) .

Basic: What safety protocols are essential during synthesis and handling?

Methodological Answer:

  • Hazard Mitigation: Refer to safety data sheets (SDS) for analogous compounds (e.g., ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate), emphasizing fume hood use for volatile solvents (e.g., acetic anhydride) .
  • Waste Management: Quench reactive intermediates (e.g., cyanide-containing byproducts) with 10% NaHCO3_3 before disposal .

Advanced: How to design scalable processes for multi-step syntheses?

Methodological Answer:

  • Reactor Design: Use continuous-flow systems for exothermic steps (e.g., cyclization) to improve heat dissipation and yield consistency .
  • Separation Technologies: Implement membrane filtration or centrifugal partitioning chromatography (CPC) for purifying polar intermediates .
  • Process Analytical Technology (PAT): Integrate in-line FTIR or Raman spectroscopy for real-time monitoring of critical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride

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